molecular formula C11H13ClN4 B1448556 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride CAS No. 1461713-51-8

1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride

Cat. No.: B1448556
CAS No.: 1461713-51-8
M. Wt: 236.7 g/mol
InChI Key: BJHCRURCMQOPID-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride, also known as APT-HCl, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a synthetic compound that is composed of azetidine, phenyl, and triazole rings. The hydrochloride salt of APT-HCl has been used in laboratory experiments to study the biological effects of the compound.

Scientific Research Applications

Synthesis and Biological Activity of Triazoles

Triazoles, including 1,2,3-triazole derivatives, are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities. These compounds serve as crucial scaffolds in medicinal chemistry due to their stable five-membered ring structure and the ability to participate in various biological interactions. Research has demonstrated that triazoles possess a broad range of biological activities, such as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. They have also been explored for their potential against neglected diseases, emphasizing their significance in drug development and therapeutic applications (Ferreira et al., 2013).

Synthetic Routes and Click Chemistry

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the development of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method has facilitated the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest due to their wide range of applications in drug discovery, bioconjugation, and material science. The CuAAC reaction is characterized by its simplicity, high selectivity, and efficiency, making it a valuable tool in the synthesis of triazole derivatives (Kaushik et al., 2019).

Antimicrobial Activity

1,2,3-Triazole derivatives have been identified as potent inhibitors of key bacterial enzymes, showcasing significant antibacterial activity against resistant strains of Staphylococcus aureus. The integration of triazole rings into hybrid molecules has been a strategy to enhance their antimicrobial efficacy, offering new avenues for combating antibiotic resistance (Li & Zhang, 2021).

Application in Material Science and Corrosion Inhibition

Beyond their biological applications, 1,2,3-triazole derivatives have also been explored for their applications in material science, including their role as corrosion inhibitors for metal surfaces. Their ability to form stable complexes with metal ions and provide protective layers against corrosion makes them valuable in extending the lifespan of metals in various industrial applications (Hrimla et al., 2021).

Eco-friendly Synthesis

Advancements in the eco-friendly synthesis of 1,2,3-triazoles reflect the growing emphasis on sustainability in chemical synthesis. Researchers have developed methods that minimize environmental impact, utilizing renewable resources and green chemistry principles to synthesize triazole derivatives efficiently (de Souza et al., 2019).

Biochemical Analysis

Biochemical Properties

1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting the normal signaling mechanisms that regulate cell survival and proliferation . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as organ damage or systemic toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular processes.

Properties

IUPAC Name

1-(azetidin-3-yl)-4-phenyltriazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-8-15(14-13-11)10-6-12-7-10;/h1-5,8,10,12H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHCRURCMQOPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 2
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
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1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
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1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 5
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 6
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride

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